molecular formula C24H21NO4 B558014 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid CAS No. 141743-13-7

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid

Cat. No. B558014
M. Wt: 387,44 g/mole
InChI Key: IZXYZVSMRGDEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 9H-Fluoren-9-ylmethoxy carbonyl (Fmoc) amino acid . The Fmoc group is a common protective group used in peptide synthesis. The compound has a molecular weight of 341.36 .


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the benzyl ester.


Molecular Structure Analysis

The linear formula of this compound is C19H19NO5 . The compound has a complex structure with multiple functional groups including a fluorenyl group, a methoxy carbonyl group, a benzyl group, and an amino acetic acid group.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 602.6°C at 760 mmHg . The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Peptide Synthesis

Fmoc plays a crucial role in the solid-phase synthesis of peptides, offering a protective group strategy that is central to modern peptide assembly methods. For example, the development of new N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides demonstrates the utility of Fmoc in the preparation of peptides with potential biological activity. This research highlights the method's suitability for large-scale preparation of Fmoc-β2hXaa-OH, crucial for synthesizing β-peptides with desired functionalities (Šebesta & Seebach, 2003).

Biosensor Development

Fmoc derivatives have been incorporated into the matrix properties of biosensors, exemplified by the electrochemical copolymerization of Fmoc-Gly-OH with other monomers to create matrices for amperometric cholesterol biosensing studies. This application demonstrates the potential of Fmoc in developing biosensors for health-related diagnostics, offering a method to detect cholesterol levels efficiently (Soylemez et al., 2013).

Material Science

In material science, Fmoc-modified amino acids have been investigated for their self-assembling properties, leading to the formation of structures with potential applications in nanotechnology and material design. Research into self-assembled structures formed by Fmoc-modified aliphatic amino acids showcases the ability of these compounds to form varied morphologies under different conditions, paving the way for novel self-assembled architectures with controllable functions (Gour et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust or fumes, and rinsing cautiously with water in case of eye contact .

properties

IUPAC Name

2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)15-25(14-17-8-2-1-3-9-17)24(28)29-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22H,14-16H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXYZVSMRGDEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373271
Record name Fmoc-N-benzylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid

CAS RN

141743-13-7
Record name Fmoc-N-benzylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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